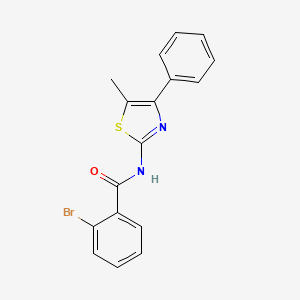

2-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

描述

属性

IUPAC Name |

2-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2OS/c1-11-15(12-7-3-2-4-8-12)19-17(22-11)20-16(21)13-9-5-6-10-14(13)18/h2-10H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSISWMXGPJGFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

Substitution: Derivatives with different functional groups replacing the bromine atom.

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiazoles.

Coupling: Biaryl derivatives with extended conjugation.

科学研究应用

Anticancer Properties

Research has indicated that derivatives of thiazole compounds exhibit significant anticancer activity. For instance, thiazole-based compounds have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the bromine atom in 2-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide may enhance its biological activity through increased lipophilicity and molecular interactions with biological targets .

Enzyme Inhibition

The compound has been studied for its potential to inhibit certain enzymes that are critical in metabolic pathways. For example, thiazole derivatives have been reported to act as inhibitors of NAMPT (Nicotinamide adenine dinucleotide biosynthesis pathway), which is crucial for cellular metabolism and energy production. This inhibition can lead to reduced cancer cell viability and increased apoptosis .

Therapeutic Applications

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated antimicrobial properties against various bacterial strains. Studies suggest that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic processes within the bacteria, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Thiazole derivatives can modulate inflammatory pathways by inhibiting cytokine production and signaling pathways associated with inflammatory responses. This makes them potential therapeutic agents for diseases characterized by chronic inflammation .

Chemical Synthesis Applications

Synthetic Intermediates

In synthetic organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows it to participate in various coupling reactions, facilitating the development of novel compounds with desired pharmacological properties. The bromine atom can be exploited for further functionalization through nucleophilic substitution reactions .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the efficacy of thiazole derivatives in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The study demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable antibacterial activity, suggesting its potential as a lead compound for antibiotic development .

作用机制

The mechanism of action of 2-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound may inhibit bacterial and fungal enzymes, disrupting essential metabolic processes.

Anticancer Activity: It may induce apoptosis in cancer cells by targeting key signaling pathways and proteins involved in cell proliferation and survival.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their properties:

生物活性

2-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

The molecular formula for this compound is , with a molecular weight of approximately 364.26 g/mol. The compound features a bromine atom attached to a thiazole ring, which is known for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

- Mechanism of Action : Studies suggest that compounds containing thiazole rings can inhibit specific cancer cell proliferation by interfering with mitotic processes. For instance, similar thiazole derivatives have shown micromolar inhibition of mitotic kinesins, leading to the induction of multipolar spindles in cancer cells .

-

Case Studies :

- Cell Line Testing : In vitro studies have demonstrated that derivatives of thiazole exhibit significant anti-proliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). For example, a related compound showed an IC50 value of 2.44 µM against LoVo cells after 48 hours of treatment .

- Apoptosis Induction : Compounds similar to this compound have been shown to increase apoptosis in cancer cells, suggesting that this compound may also promote programmed cell death through similar pathways .

Antimicrobial Activity

Research has indicated that thiazole derivatives possess antimicrobial properties. For instance, related compounds have been screened for their effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results .

Data Summary Table

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Effect Observed |

|---|---|---|---|

| Anticancer | MCF-7 | Varies | Anti-proliferative |

| Anticancer | LoVo | 2.44 | Apoptosis induction |

| Antimicrobial | E. coli | Not specified | Antibacterial |

| Antimicrobial | S. aureus | Not specified | Antibacterial |

常见问题

Basic: What are the optimal synthetic routes for 2-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, and how are intermediates characterized?

Answer:

The compound is typically synthesized via multi-step reactions involving:

- Step 1: Preparation of the thiazole core (5-methyl-4-phenyl-1,3-thiazol-2-amine) through cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol .

- Step 2: Coupling the thiazole amine with 2-bromobenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to neutralize HCl byproducts .

Key controls: - Maintain inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Characterization: - NMR spectroscopy (¹H/¹³C) confirms regioselectivity of bromine substitution and amide bond formation .

- Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peak at m/z 414.2) .

Basic: Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

Answer:

- HPLC: Assess purity (>95%) using a C18 column with acetonitrile/water gradients; retention time (~8.2 min) compared to standards .

- FT-IR spectroscopy: Key peaks include N-H stretch (~3250 cm⁻¹, amide), C=O stretch (~1660 cm⁻¹), and C-Br vibration (~680 cm⁻¹) .

- X-ray crystallography: Resolves crystal packing and hydrogen-bonding patterns (e.g., centrosymmetric dimers via N-H···N interactions) .

Advanced: How can reaction conditions be optimized for regioselective bromine substitution in related benzamide-thiazole derivatives?

Answer:

Regioselectivity is influenced by:

- Solvent polarity: Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions of the benzamide ring .

- Catalysts: Pd(OAc)₂/Xantphos enables Suzuki-Miyaura coupling for alternative substituents, but bromine’s steric/electronic effects require ligand tuning .

- Temperature: Lower temperatures (0–5°C) reduce side reactions (e.g., di-substitution) during bromobenzoyl chloride addition .

Validation: - Computational modeling (DFT) predicts electron density maps to guide substitution sites .

Advanced: How do researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Answer:

Contradictions arise from:

- Assay variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., COX-2 vs. COX-1) .

- Metabolic stability: Hepatic microsome assays (human/rat) identify rapid degradation, leading to false negatives in cytotoxicity screens .

Methodology: - Dose-response profiling: Use IC₅₀ values normalized to controls (e.g., doxorubicin) to distinguish target-specific effects from nonspecific toxicity .

- Proteomics: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies off-target protein interactions .

Advanced: What strategies improve the compound’s bioavailability for in vivo pharmacological studies?

Answer:

Bioavailability challenges stem from poor solubility and metabolic clearance. Solutions include:

- Prodrug design: Introduce ester groups at the amide nitrogen, hydrolyzed in vivo by esterases .

- Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance aqueous solubility and prolong half-life .

- CYP450 inhibition: Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) reduces hepatic metabolism .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

The C-Br bond facilitates:

- Suzuki-Miyaura couplings: Pd-catalyzed reactions with arylboronic acids yield biaryl derivatives (e.g., for SAR studies). Use Pd(PPh₃)₄ and K₂CO₃ in DME/H₂O at 80°C .

- Buchwald-Hartwig aminations: Substitution with amines (e.g., morpholine) requires BrettPhos-Pd-G3 precatalyst and elevated temperatures (100°C) .

Limitations: - Steric hindrance from the thiazole’s methyl and phenyl groups may reduce coupling efficiency (30–50% yields typical) .

Basic: What are the compound’s key spectral signatures in ¹H NMR?

Answer:

- Thiazole protons: Singlet at δ 7.2–7.4 ppm (C5-H).

- Benzamide aromatic protons: Doublets at δ 7.6–8.1 ppm (ortho to Br) and δ 7.3–7.5 ppm (meta/para) .

- Methyl group: Singlet at δ 2.4 ppm (C5-CH₃ on thiazole) .

Advanced: How can computational methods predict the compound’s binding affinity to biological targets?

Answer:

- Molecular docking (AutoDock Vina): Screen against crystal structures (e.g., EGFR kinase, PDB ID: 1M17) to identify key interactions (e.g., hydrogen bonds with Thr766) .

- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2.0 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。